molecular formula C11H19NO3 B12972615 tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12972615
M. Wt: 213.27 g/mol
InChI Key: GCUOFLGOGOBDDW-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.

Chemical Reactions Analysis

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate can undergo a variety of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOFLGOGOBDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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